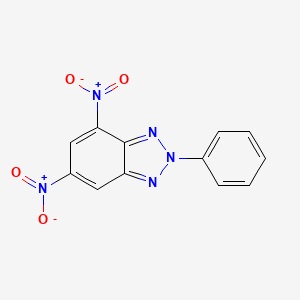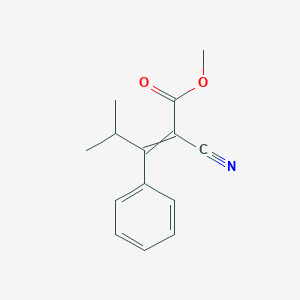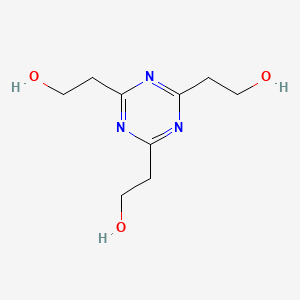
2,2',2''-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is a triazine derivative with the molecular formula C9H21N3O3. This compound is known for its unique structure, which includes three ethanol groups attached to a triazine ring. It is commonly used in various scientific research applications due to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) typically involves the reaction of cyanuric chloride with ethanolamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions, where one or more of the ethanol groups can be replaced with other functional groups[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) involves its interaction with various molecular targets. The triazine ring can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The ethanol groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions .
類似化合物との比較
Similar Compounds
- 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
- 2,4,6-Triazido-1,3,5-triazine
- 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
Uniqueness
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is unique due to its three ethanol groups, which provide distinct chemical properties compared to other triazine derivatives. This structural feature enhances its solubility and reactivity, making it suitable for a wide range of applications[8][8].
特性
CAS番号 |
20922-84-3 |
|---|---|
分子式 |
C9H15N3O3 |
分子量 |
213.23 g/mol |
IUPAC名 |
2-[4,6-bis(2-hydroxyethyl)-1,3,5-triazin-2-yl]ethanol |
InChI |
InChI=1S/C9H15N3O3/c13-4-1-7-10-8(2-5-14)12-9(11-7)3-6-15/h13-15H,1-6H2 |
InChIキー |
SMYKEPIOLOZRSO-UHFFFAOYSA-N |
正規SMILES |
C(CO)C1=NC(=NC(=N1)CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



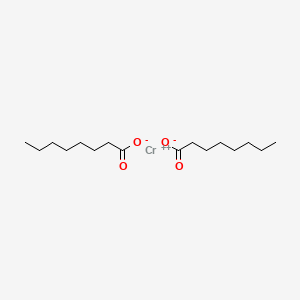
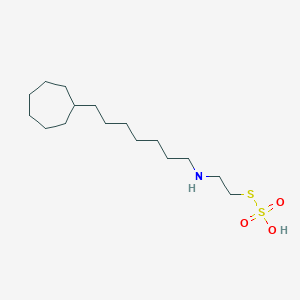
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
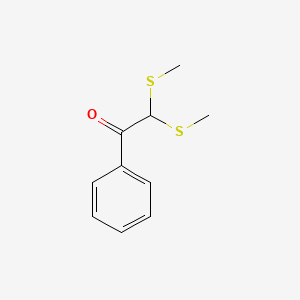
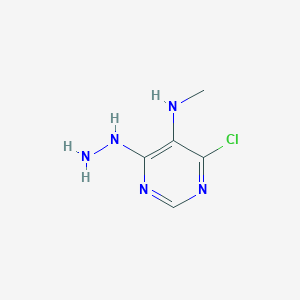

![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)



